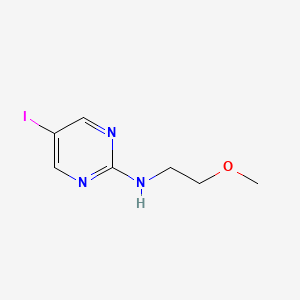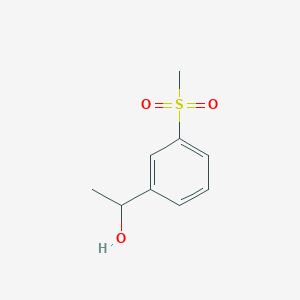
9-Octadecanol
描述
9-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the molecular formula C18H38O. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and as an intermediate in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
9-Octadecanol can be synthesized through the hydrogenation of stearic acid or its esters. The process involves the catalytic hydrogenation of stearic acid using a metal catalyst such as nickel or palladium under high pressure and temperature conditions. The reaction can be represented as follows:
C17H35COOH+H2→C18H38O
Industrial Production Methods
Industrial production of this compound typically involves the reduction of stearic acid or its methyl ester using hydrogen gas in the presence of a catalyst. The process is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
9-Octadecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stearic acid using oxidizing agents such as potassium permanganate or chromic acid.
Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of surfactants and emulsifiers.
Etherification: It can react with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid.
Etherification: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Stearic acid.
Esterification: Stearyl esters.
Etherification: Stearyl ethers.
科学研究应用
9-Octadecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in the study of lipid metabolism and as a component in lipid bilayers for membrane studies.
Medicine: Used in the formulation of topical creams and ointments due to its emollient properties.
Industry: Utilized in the production of cosmetics, lubricants, and as a phase change material for thermal energy storage
作用机制
The mechanism of action of 9-Octadecanol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting their fluidity and permeability. This property is particularly useful in the formulation of topical applications where it enhances the delivery of active ingredients through the skin.
相似化合物的比较
Similar Compounds
Cetyl alcohol (hexadecan-1-ol): A fatty alcohol with a shorter carbon chain (C16H34O), commonly used in cosmetics and pharmaceuticals.
Oleyl alcohol (octadec-9-en-1-ol): An unsaturated fatty alcohol with a similar carbon chain length but with a double bond, used in the production of surfactants and emulsifiers.
Uniqueness
9-Octadecanol is unique due to its saturated carbon chain, which provides it with distinct physical properties such as higher melting point and stability compared to unsaturated fatty alcohols like oleyl alcohol. Its long carbon chain also makes it an excellent emollient and thickening agent in various formulations .
属性
IUPAC Name |
octadecan-9-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMHMMMIVAECEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515307 | |
| Record name | Octadecan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-70-8, 160435-42-7 | |
| Record name | 9-Octadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-OCTADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7FI3O6XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B7975719.png)



![1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B7975753.png)




